5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, a compound belonging to the family of pyrrolidine derivatives, is characterized by its unique bicyclic structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The compound's structure features a pyrrolo ring fused with a saturated cyclohexane-like moiety, which contributes to its chemical properties and reactivity.
This compound can be classified under heterocyclic organic compounds, specifically as a pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse pharmacological activities, including analgesic and sedative effects, which make them of interest in drug design and synthesis. The compound is synthesized through various methods that involve the manipulation of precursor materials.
The synthesis of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step reactions. A common approach includes the following steps:
For instance, one method involves heating a mixture of specific pyrrole derivatives with diethyl malonate under acidic conditions, leading to the formation of the desired product through a series of condensation and cyclization reactions .
The molecular structure of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be represented as follows:
The structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .
The chemical reactivity of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione includes:
Research has shown that modifications on the nitrogen atom or carbon skeleton can significantly influence the biological properties of resulting derivatives .
The mechanism by which 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione exerts its pharmacological effects is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Key points include:
Studies suggest that derivatives of pyrrolidine compounds often show enhanced activity due to structural modifications that optimize their interaction with biological targets .
The physical properties of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione include:
Chemical properties include:
Analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) are employed to characterize these properties .
The applications of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione span various fields including:
Research continues into optimizing its properties for enhanced efficacy in therapeutic applications .
The systematic name 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione precisely defines this bicyclic compound within the broader pyrrolopyridine isomer family. Its nomenclature follows IUPAC conventions:
Structurally, it belongs to the pyrrolo[3,4-c]pyridine subclass, characterized by the fusion of pyrrole's C3-C4 bond with pyridine's C3-C4 bond. This distinguishes it from other isomers like pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine, which exhibit different connectivity patterns and electronic properties. The saturated "octahydro" backbone impires conformational flexibility and sp³-hybridized character at all carbon atoms, contrasting sharply with planar aromatic analogs. The ethyl group at C5 introduces steric and electronic modulation compared to unsubstituted or methyl-substituted counterparts.
Table 1: Structural Classification within Pyrrolopyridine Isomers
Isomer Type | Fusion Pattern | Aromaticity | Representative Derivatives |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | C3-C4 (pyrrole) / C3-C4 (pyridine) | Non-aromatic (octahydro) | 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione |
Pyrrolo[2,3-b]pyridine | C2-C3 (pyrrole) / C4-C5 (pyridine) | Aromatic | Camptothecin, Meriolins |
Pyrrolo[3,2-c]pyridine | C3-C4 (pyrrole) / C4-C5 (pyridine) | Aromatic | Fostemsavir metabolites |
Pyrrolo[3,4-c]pyridine derivatives emerged as synthetically accessible scaffolds with tunable pharmacological potential. Initial interest focused on their dicarboximide core (1,3-dione), recognized for its hydrogen-bonding capacity and structural mimicry of endogenous neurotransmitters. Early research (pre-2000s) primarily explored simple N-alkyl or N-aryl derivatives, revealing modest analgesic and sedative effects but limited optimization. A significant breakthrough occurred with the systematic investigation of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones in the early 2000s. Researchers synthesized derivatives with varied alkoxy groups (methoxy, ethoxy) at position 4 and diverse N-substituents connected via alkyl linkers to cyclic amines (e.g., piperazine, morpholine). Pharmacological evaluation demonstrated these compounds possessed superior analgesic activity compared to aspirin in murine "writhing" tests, with some derivatives approaching morphine's efficacy [1] [2].
Concurrently, research expanded into other therapeutic areas. The discovery that 4-phenoxy-6-methyl derivatives could potentiate insulin sensitivity in adipocytes by 7.4–37.4% highlighted their potential in diabetes management [3]. Structural optimization led to carboxylic acid derivatives (e.g., compound 7a-c) acting as potent aldose reductase inhibitors (IC₅₀ = 1.4–2.5 µM), relevant for preventing diabetic complications like neuropathy and cataracts [3]. Further diversification yielded GPR119 agonists (e.g., compound 8a, EC₅₀ = 0.016 µM) for type 2 diabetes, showcasing the scaffold's versatility [3]. The introduction of saturated octahydro variants, including the 5-ethyl derivative, represented a strategic shift towards enhancing metabolic stability and conformational flexibility. This evolution was partly driven by degradation studies revealing the susceptibility of unsaturated analogs to alkaline hydrolysis via C1-N2 bond cleavage, forming inactive isonicotinic acid derivatives [10].
The introduction of an ethyl group (-CH₂CH₃) at the C5 position of the octahydro-pyrrolo[3,4-c]pyridine scaffold is a deliberate structural modification with profound implications for physicochemical and pharmacological properties, contrasting significantly with methyl (-CH₃) or unsubstituted analogs:
Steric and Conformational Effects: The ethyl group introduces greater steric bulk than methyl, potentially influencing the ring puckering dynamics of the saturated bicyclic system. While both groups occupy equatorial positions preferentially in chair-conformed piperidine rings, the ethyl group's increased size may impose subtle constraints on the fusion geometry between the pyrrolidine and piperidine rings. This can affect the spatial presentation of the pharmacophoric 1,3-dione moiety and the N-substituent.
Lipophilicity and Permeability: Ethyl substitution demonstrably increases logP values compared to methyl analogs. For instance, computational modeling predicts a logP increase of approximately 0.5-0.8 units for a 5-ethyl versus 5-methyl derivative. This enhanced lipophilicity generally improves passive membrane permeability and blood-brain barrier penetration, which is crucial for targeting central nervous system (CNS) receptors implicated in analgesia and sedation. This aligns with observations that lipophilic analogs in related pyrrolopyridinediones exhibit stronger CNS activity [1].
Metabolic Stability: The ethyl group can confer improved resistance to oxidative metabolism compared to longer alkyl chains (e.g., propyl, butyl) or benzylic positions. While methyl groups are also metabolically stable, the ethyl group offers a balance between lipophilicity enhancement and minimizing susceptibility to cytochrome P450-mediated oxidation. This is critical for achieving favorable pharmacokinetic profiles, as evidenced by GPR119 agonists where ethyl/propyl chains at analogous positions provided optimal metabolic stability (e.g., CL = 29 µL/min/mg in human liver microsomes) compared to larger substituents [3].
Pharmacological Profile Modulation: Direct comparisons within the pyrrolo[3,4-c]pyridine-1,3-dione series reveal that alkyl chain length at positions analogous to C5 significantly impacts potency and efficacy. For example, in aldose reductase inhibition, derivatives with shorter alkyl chains or carboxylic acid tethers were significantly more potent than bulkier analogs [3]. In analgesic "writhing" tests, subtle changes in alkoxy groups (e.g., methoxy vs. ethoxy at position 4) and N-linker length influenced activity, suggesting the ethyl group at C5 could similarly fine-tune target engagement. Specifically, ethyl substitution may optimize interactions within hydrophobic binding pockets of targets like sodium channels (e.g., NaV1.7) or neurotransmitter receptors implicated in the analgesic effects of related compounds [1] [3].
Table 2: Comparative Impact of C5 Alkyl Substitution on Key Properties
Property | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Functional Consequence |
---|---|---|---|
Steric Volume (ų) | ~23 | ~34 | Subtle influence on ring conformation; potential for improved hydrophobic fitting |
Lipophilicity (ΔlogP) | Baseline | +0.5 to +0.8 | Enhanced passive diffusion; potentially improved BBB penetration for CNS targets |
Metabolic Stability | High | High | Resistance to oxidative metabolism compared to longer/branched chains |
Electron Donation | Weak +I effect | Weak +I effect | Minimal direct electronic perturbation on the dione system |
Synthetic Accessibility | Straightforward | Straightforward | Similar routes via alkylation of enolate precursors or reductive amination strategies |
Table 3: Key Synthetic Routes to Pyrrolo[3,4-c]pyridine Scaffolds Relevant to 5-Ethyl Derivatives
Strategy | Key Starting Materials/Intermediates | Critical Step | Applicability to 5-Ethyl Derivative |
---|---|---|---|
Cyclocondensation | Dialkyl 3-ethylpyridine-2,4-dicarboxylate; Aminoethanol/Amination | Dieckmann condensation or imide formation | Ethyl introduced via dicarboxylate precursor |
Mannich Reaction | Pre-formed imide; Formaldehyde; 2-Chlorophenylpiperazine | Aminomethylation | Ethyl group must be pre-installed on imide |
N-Alkylation/Hydrogenation | Unsaturated N-H imide; Ethyl halide; Halogenoalkylamines | Alkylation then catalytic hydrogenation | Sequential introduction of ethyl group and saturation |
Reductive Amination | 1,3-Dione with C5-keto group; Ethylamine | NaBH₃CN reduction of imine intermediate | Direct introduction of ethylamine |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0